molecular formula C15H16N4O2 B2680866 6-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide CAS No. 2034319-89-4

6-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide

Cat. No.: B2680866
CAS No.: 2034319-89-4
M. Wt: 284.319
InChI Key: HUMLIZHDMMVXPA-UHFFFAOYSA-N
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Description

6-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide is a complex organic compound that features a nicotinamide moiety linked to a hexahydrocinnolin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydrocinnolin core, followed by the introduction of the nicotinamide group. Key steps may include:

    Cyclization reactions: to form the hexahydrocinnolin ring.

    Amidation reactions: to attach the nicotinamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative of the compound, while reduction could produce a more saturated version.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The exact mechanism will depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds that share the nicotinamide moiety but differ in other structural aspects.

    Hexahydrocinnolin derivatives: Compounds that share the hexahydrocinnolin ring system but have different substituents.

Uniqueness

6-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide is unique due to its specific combination of the nicotinamide and hexahydrocinnolin moieties. This unique structure may confer distinct biological activities or chemical properties that are not observed in other similar compounds.

Properties

IUPAC Name

6-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-2-3-10(8-16-9)15(21)17-12-4-5-13-11(6-12)7-14(20)19-18-13/h2-3,7-8,12H,4-6H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMLIZHDMMVXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCC3=NNC(=O)C=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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